Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate
Description
Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate is a quinoline derivative characterized by a methyl group at position 2, an amino group at position 4, and a propan-2-yl ester at position 6 of the quinoline core. Quinoline derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities, with substituent positions critically influencing their efficacy .
Properties
IUPAC Name |
propan-2-yl 4-amino-2-methylquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8(2)18-14(17)10-4-5-13-11(7-10)12(15)6-9(3)16-13/h4-8H,1-3H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBXMQJETOGQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate typically involves the reaction of 4-amino-2-methylquinoline-6-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using an acid catalyst to facilitate esterification. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of strong acids, such as sulfuric acid or hydrochloric acid, as catalysts is common. The process is optimized to minimize by-products and ensure high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing its reactivity.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for developing pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Substitution Patterns and Structural Analogues
The following table summarizes key structural differences between the target compound and analogous quinoline derivatives:
Key Observations :
- Ester vs. Acid: Carboxylic acid derivatives (e.g., 6-chloro-2-arylquinoline-4-carboxylic acids) exhibit higher polarity and lower bioavailability compared to ester derivatives like the target compound .
- Amino Group: The 4-amino group in the target compound may enhance hydrogen-bonding interactions with biological targets, unlike methoxy or chloro substituents in analogues .
Biological Activity
Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antitubercular properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a quinoline ring with an amino group and a carboxylate moiety, which significantly influence its biological activity. The unique substitution pattern on the quinoline ring enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is primarily attributed to its ability to interfere with bacterial cell wall synthesis.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Mycobacterium tuberculosis | 8 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, including lung (H-460), colon (HT-29), and liver (HepG2) cancer cells. The antiproliferative effect is linked to the compound's ability to disrupt cellular signaling pathways involved in cell growth and survival.
Case Study: Anticancer Efficacy
In a study assessing the efficacy of this compound against cancer cell lines, it was found to have IC50 values significantly lower than established chemotherapeutics:
| Cancer Cell Line | IC50 Value (µM) | Comparison with Control |
|---|---|---|
| H-460 | 0.55 | 3-fold more potent than gefitinib |
| HT-29 | 0.33 | 5-fold more potent than gefitinib |
| HepG2 | 1.24 | Comparable to standard treatments |
Antitubercular Activity
This compound has shown promising results as an antitubercular agent . Its activity against Mycobacterium tuberculosis indicates potential for development as a new therapeutic option for tuberculosis treatment.
Research Findings on Antitubercular Activity
In studies conducted on various strains of M. tuberculosis, the compound demonstrated significant inhibitory effects, with an MIC comparable to existing antitubercular drugs.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes critical for bacterial cell wall synthesis.
- Apoptosis Induction : In cancer cells, it activates pathways leading to programmed cell death.
- Targeting Resistance Mechanisms : It may overcome resistance mechanisms in M. tuberculosis by targeting specific metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
